molecular formula C16H18N4O2 B6625734 N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B6625734
M. Wt: 298.34 g/mol
InChI Key: QSIFZTADKJGZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide, also known as EIP-1, is a novel compound that has been synthesized and studied for its potential scientific research applications. EIP-1 belongs to the class of indole-based compounds and has shown promising results in various studies focusing on its mechanism of action, biochemical and physiological effects, and future directions in research.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its ability to interact with various cellular targets, including enzymes and receptors. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of enzymes such as PI3K and mTOR, which are involved in cell growth and proliferation. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has also been shown to interact with receptors such as 5-HT2A and D2, which are involved in neurotransmission and behavior.
Biochemical and Physiological Effects:
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vivo and in vitro. Studies have shown that N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide can reduce oxidative stress and inflammation, which are key factors in the development of various diseases. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide is also stable and can be synthesized in large quantities with high purity. However, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has some limitations for use in laboratory experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is to study its safety and efficacy in clinical trials. Additionally, further research is needed to understand the mechanism of action of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide and its interactions with cellular targets. Finally, research is needed to develop more efficient synthesis methods for N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide and to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 4-ethoxy-1H-indole-3-carbaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazine. This intermediate product is then reacted with 1H-pyrazole-5-carboxylic acid to yield the final product, N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide. The synthesis of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has been optimized to achieve high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. One such application is its use as a potential therapeutic agent for the treatment of cancer. Studies have shown that N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development of these disorders.

properties

IUPAC Name

N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-2-22-14-5-3-4-12-15(14)11(10-18-12)6-8-17-16(21)13-7-9-19-20-13/h3-5,7,9-10,18H,2,6,8H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIFZTADKJGZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2)CCNC(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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